Product packaging for 5-Chloro-2-methyl-benzamidine(Cat. No.:CAS No. 885964-19-2)

5-Chloro-2-methyl-benzamidine

Cat. No.: B1622763
CAS No.: 885964-19-2
M. Wt: 168.62 g/mol
InChI Key: ZBHZSVKYDUVDFU-UHFFFAOYSA-N
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Description

General Overview of Amidines in Organic Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where the R groups can be identical or different. wikipedia.org They are essentially the imine analogs of amides. wikipedia.org The simplest member of this class is formamidine. wikipedia.org In the realm of organic chemistry, carboxamidines, which are derived from carboxylic acids, are the most frequently encountered type and are often simply referred to as amidines. wikipedia.org

One of the defining features of amidines is their basicity; they are significantly more basic than amides and rank among the strongest uncharged bases. wikipedia.org This heightened basicity is attributed to the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, forming a stable amidinium ion with equivalent carbon-nitrogen bond lengths. wikipedia.org

The synthesis of amidines can be achieved through various methods. A classic and common route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether. Subsequent treatment with ammonia (B1221849) converts the iminoether into the corresponding amidine. wikipedia.org Other synthetic strategies include the direct amination of nitriles using Lewis acids like aluminum trichloride, the reaction of dimethylformamide acetal (B89532) with primary amines, and the addition of organolithium reagents to diimines. wikipedia.org The versatility in their synthesis makes them accessible building blocks for more complex molecules. semanticscholar.orgorganic-chemistry.orgresearchgate.net

Academic Context and Research Landscape for Benzamidine (B55565) Derivatives

Benzamidine and its derivatives represent a significant area of research due to their wide-ranging biological activities. These compounds are of particular interest as serine protease inhibitors, enzymes that play crucial roles in various physiological and pathological processes. ontosight.ai The inhibition of serine proteases can have therapeutic implications for conditions such as cancer, inflammatory diseases, and cardiovascular disorders. ontosight.ai

The research landscape for benzamidine derivatives is broad, with studies focusing on the synthesis of novel analogs and the evaluation of their biological potential. For instance, various derivatives have been investigated for their antimicrobial properties, including activity against bacteria and fungi. researchgate.netasianpubs.orgnih.govmdpi.com Some have shown promise as antifungal agents for agricultural applications, while others have been explored for their potential in treating periodontal diseases by targeting specific pathogens. researchgate.netasianpubs.orgnih.gov

Furthermore, the structural framework of benzamidines makes them valuable precursors in the synthesis of various heterocyclic compounds, which are themselves important pharmacophores in drug discovery. sciforum.net Researchers are continuously exploring new synthetic methodologies to create diverse libraries of benzamidine derivatives with enhanced efficacy and selectivity for various biological targets. semanticscholar.orgorganic-chemistry.orgresearchgate.net The ability to modify the benzamidine scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. nih.govacs.org

Specific Focus of Research on 5-Chloro-2-methyl-benzamidine

While the broader class of benzamidine derivatives has been extensively studied, research on This compound is more specific. This particular compound features a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene (B151609) ring. These substitutions are expected to influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity and potential applications.

The primary research interest in compounds like this compound often lies in their potential as inhibitors of specific enzymes, such as factor Xa, a key protein in the coagulation cascade. The chlorine substitution, in particular, has been noted in other contexts for its ability to form favorable interactions within the active sites of target proteins. acs.orgacs.org

The synthesis of this compound would typically follow established methods for benzamidine synthesis, likely starting from the corresponding 5-chloro-2-methylbenzonitrile. The characterization of this compound would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2 B1622763 5-Chloro-2-methyl-benzamidine CAS No. 885964-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885964-19-2

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

ZBHZSVKYDUVDFU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C(=N)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Methyl Benzamidine

Established Synthetic Routes to Benzamidines

The foundational methods for synthesizing benzamidines involve the transformation of nitriles, carboxylic acids, or amides into the desired amidine structure. These routes have been refined over the years to improve yields and accommodate a variety of substituents on the benzene (B151609) ring.

Preparation via Nitrile-Amine Reactions

A prominent and atom-economical method for synthesizing N-substituted amidines is the direct nucleophilic addition of an amine to a nitrile. mdpi.com However, this reaction often requires activation of the nitrile, especially with unactivated nitriles, through harsh conditions like high temperatures or the use of Lewis acids. mdpi.com

One of the most classic and widely used methods is the Pinner reaction . wikipedia.orgscielo.br This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically gaseous hydrogen chloride, to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgorgsyn.org For instance, benzamidine (B55565) hydrochloride can be prepared by reacting benzonitrile (B105546) with ethanol (B145695) and dry hydrogen chloride, followed by treatment with ammonia in ethanol. orgsyn.org The Pinner reaction is versatile and can be applied to various nitriles, although its success with electron-poor nitriles can be limited under acidic conditions. wikipedia.org

Alternatively, strong bases can be employed to activate amines, which then readily add to nitriles to form amidines. nih.gov This approach has shown good tolerance for deactivated nitriles and those with competing substitution sites. nih.gov

MethodKey ReagentsIntermediateKey Features
Pinner ReactionNitrile, Alcohol, Acid (e.g., HCl)Imino ester salt (Pinner salt)Classic, versatile method. wikipedia.orgscielo.br
Base-Activated Amine AdditionNitrile, Amine, Strong Base (e.g., nBuLi)Lithium amidine saltTolerates deactivated nitriles. nih.gov

Conversion from Carboxylic Acids or Amides through Imidoyl Chlorides

Another established route to amidines involves the conversion of amides into more reactive intermediates. Secondary amides can be treated with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride to form imidoyl chlorides. iitr.ac.inumich.edu These imidoyl chlorides then readily react with primary or secondary amines to produce di- or tri-substituted amidines. iitr.ac.inumich.edu This method is particularly effective for preparing substituted amidines, though it is generally less suitable for creating unsubstituted amidines from primary amides. umich.edu

The synthesis of N,N'-bis(triflyl)benzimidamides has been achieved by forming the corresponding imidoyl chlorides with PCl₅ in POCl₃, followed by reaction with trifluoromethanesulfonamide. nih.gov Similarly, amides can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine, facilitating the addition of amines to form various disubstituted and trisubstituted amidines. researchgate.netsemanticscholar.org

Carboxylic acids can also serve as starting materials. A direct synthesis of amidines from carboxylic acids and amines can be achieved using polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) as a condensing agent, which proceeds through an intermediate amide. iitr.ac.in

Role of Benzamidoxime (B57231) Intermediates in Synthesis

Benzamidoximes are key intermediates in several synthetic pathways leading to benzamidines. researchgate.net One common method involves the reduction of a benzamidoxime. patsnap.com For example, benzamidine can be obtained through the hydrogenation reduction of benzamidoxime. google.com This reduction can be carried out using catalytic hydrogenation, often with palladium on carbon (Pd/C), in a mixture of acetic acid and acetic anhydride. umich.eduacs.org The acetic anhydride acts as an acylating agent, which is often necessary to achieve useful reaction rates in the hydrogenolysis step. umich.edu

Benzamidoximes themselves are typically synthesized from the corresponding benzonitrile. The reaction of a benzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the benzamidoxime. patsnap.comgoogle.com This two-step process, formation of the benzamidoxime followed by its reduction, provides a reliable route to benzamidines. acs.org It has been noted that amidoximes can act as prodrugs for amidines, being converted to the active amidine form in the body through N-reduction. nih.gov

Adaptations for the Synthesis of Halogenated and Alkyl-Substituted Benzamidines

The synthesis of specifically substituted benzamidines, such as 5-Chloro-2-methyl-benzamidine, requires adaptations of the general synthetic routes. The presence of a halogen and an alkyl group on the benzene ring can influence the reactivity of the starting materials and the choice of reagents.

For halogenated benzamidines, the starting material would typically be a halogenated benzonitrile, carboxylic acid, or amide. The Pinner reaction, for example, can be applied to halogenated benzonitriles. google.com Similarly, the conversion of a halogenated benzamide (B126) to an imidoyl chloride followed by reaction with an amine is a viable route. nih.gov The synthesis of 2,6-dichloro-benzamidoxime hydrochloride, for instance, starts from benzamidine derivatives which undergo chlorination. ontosight.ai

The introduction of an alkyl group, such as the methyl group in this compound, is also achieved by using the appropriately substituted starting material. For example, the synthesis of alkyl p-N-alkyl amidinobenzoates has been reported, demonstrating the incorporation of alkyl groups into the amidine structure. researchgate.net Iron-catalyzed reactions have shown tolerance for various substituents on benzamides, including electron-rich and electron-withdrawing groups, which is relevant for the synthesis of multi-substituted benzamidines. arabjchem.org

Green Chemistry Approaches in Benzamidine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of benzamidines is no exception. These "green" approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. sphinxsai.comnih.gov

Development of Sustainable Catalytic Systems

A key area of development in green benzamidine synthesis is the use of sustainable catalytic systems. nih.gov Copper-catalyzed protocols have emerged as efficient and more sustainable methods for preparing N-substituted benzamidines from nitriles and amines. mdpi.com One such method utilizes copper(I) chloride (CuCl) as a catalyst in the presence of cesium carbonate and 2,2'-bipyridine (B1663995) under an oxygen atmosphere. mdpi.com Another approach employs copper oxide nanoparticles (CuOnp) as a catalyst under solvent-free conditions, which can be further accelerated by microwave irradiation. rcsi.science

Iron-catalyzed reactions also offer a greener alternative, as iron is an abundant and non-toxic metal. arabjchem.org Furthermore, manganese oxide octahedral molecular sieves (OMS-2) have been used as recyclable catalysts for the aerobic oxidative synthesis of 1,3,5-triazines from benzyl (B1604629) alcohols and benzamidine, highlighting a base-free and operationally simple system that uses oxygen as the green oxidant. researchgate.netunl.pt The development of nickel(II) pincer complexes as catalysts for the dehydrogenative annulation of alcohols to form pyrimidines, using benzamidines as a key component, also represents a sustainable approach where water and hydrogen are the only byproducts. acs.orgacs.org

Ionic liquid-supported nano-metal catalysts have also been developed for the synthesis of benzamidine derivatives from benzonitrile raw materials, offering a green and efficient reaction with a recoverable catalyst. google.com These catalytic systems often allow for milder reaction conditions, reduced waste, and the use of less hazardous solvents, aligning with the principles of green chemistry. chemmethod.com

Optimization of Reaction Conditions for Environmental Benignity

The synthesis of this compound and related amidine compounds can be optimized to enhance environmental benignity by carefully selecting catalysts, reaction temperatures, and times. Green chemistry principles emphasize the use of catalysts to improve reaction efficiency and reduce waste. For instance, the use of a sodium phosphotungstate-modified manganese oxide catalyst has been proposed for the environmentally friendly synthesis of quinazolines, a related heterocyclic structure. nih.gov This method allows for a one-pot procedure under relatively mild conditions. nih.gov

In the synthesis of complex molecules, reaction conditions are crucial. For example, in the synthesis of certain pyrimidine (B1678525) derivatives, it was found that conducting the reaction at room temperature was highly effective, often leading to instantaneous reactions with high yields. nih.gov Specifically, using 1.50 equivalents of an amidine solution in acetonitrile (B52724) at a final concentration of 0.1 M proved to be optimal for achieving consistently high yields, sometimes as high as 99% in as little as 5 minutes. nih.gov However, increasing the reaction temperature did not always improve the yield and in some cases, lower temperatures with extended reaction times were found to be just as effective. nih.gov

The optimization of reaction conditions often involves a trade-off between reaction speed and yield. In the synthesis of benzimidazoles, it was observed that increasing the reaction temperature from 120°C to 140°C led to an increase in yield from 29% to 54%. sci-hub.se Further optimization using a specific copper catalyst and base at 140°C for 16 hours resulted in moderate to excellent yields. sci-hub.se

Solvent-free reaction conditions represent a significant step towards environmental benignity. openaccesspub.org One-pot, three-component reactions carried out at room temperature without any solvent or catalyst have been shown to produce sulfonyl amidines in moderate to good yields with very short reaction times, highlighting the potential for low environmental impact. openaccesspub.org

Below is a data table summarizing optimized reaction conditions for related amidine syntheses, which can inform the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Amidine Synthesis

Product Type Catalyst Temperature (°C) Time Yield (%) Reference
Pyrimidine Derivative None Room Temperature 5 min 99% nih.gov
Benzimidazole (B57391) Cu₂O 140 16 h 59-90% sci-hub.se
Sulfonyl Amidine None Room Temperature Not Specified Moderate to Good openaccesspub.org

Solvent Selection for Reduced Environmental Impact

The choice of solvent is a critical factor in reducing the environmental impact of chemical syntheses. Traditional volatile organic solvents (VOCs) are often hazardous and contribute to pollution. researchgate.net Green chemistry advocates for the use of more benign alternatives, such as water, bio-based solvents, or even solvent-less conditions. openaccesspub.orgresearchgate.netchemrxiv.org

Water is a highly desirable green solvent due to its non-toxic and non-flammable nature. researchgate.net Micelle-catalyzed reactions in water have been shown to be effective for the synthesis of biologically active nitrogen-containing heterocycles, offering a green and chemoselective approach. lookchem.com

Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from lignocellulosic biomass, have emerged as viable alternatives to polar aprotic solvents. uantwerpen.benih.gov In some syntheses, replacing toluene (B28343) with 2-MeTHF has led to significantly increased reaction yields. nih.gov Other green solvents that have been explored include ethanol, ethyl acetate (B1210297), and deep eutectic solvents (DESs). researchgate.netnih.gov DESs, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are particularly promising due to their low volatility and potential for hydrogen bonding catalysis. nih.gov

In some cases, the choice of solvent can dramatically affect the reaction outcome. For instance, in the synthesis of certain secondary amides from amidines, solvents like 2-methyltetrahydrofuran and n-butyl acetate gave similar results to toluene, which is significant as they are considered more environmentally benign. uantwerpen.be However, the reaction did not proceed well in ethanol. uantwerpen.be The screening of various solvents for the synthesis of sulfonyl amidines revealed that while solvents like THF, CH₂Cl₂, methanol, and toluene gave low yields, and water, CHCl₃, and DMSO gave moderate yields, the best yield was achieved in the absence of any solvent. openaccesspub.org

Switchable solvents, which can change their properties in response to a trigger like CO₂, offer another innovative approach to reducing solvent waste by simplifying product separation and solvent recycling. cinz.nz

The following table provides a summary of various solvents and their performance in the synthesis of amidine-related compounds, highlighting the push towards greener alternatives.

Table 2: Solvent Performance in Amidine-Related Syntheses

Reaction Type Solvent Yield (%) Environmental Consideration Reference
Secondary Amide Synthesis 2-Methyltetrahydrofuran Similar to Toluene Environmentally benign uantwerpen.be
Secondary Amide Synthesis n-Butyl Acetate Similar to Toluene Environmentally benign uantwerpen.be
Secondary Amide Synthesis Ethanol 31% Green solvent, but poor yield in this case uantwerpen.be
Sulfonyl Amidine Synthesis Solvent-free Best Yield Ideal green chemistry approach openaccesspub.org
Sulfonyl Amidine Synthesis Water Moderate Ideal green solvent openaccesspub.org
Benzimidazole Synthesis DMF Better than others screened Common, but not ideal green solvent sci-hub.se
2-Aminoimidazole Synthesis Deep Eutectic Solvent (ChCl-Gly) 70-85% Green, biodegradable nih.gov

Reaction Mechanisms and Chemical Reactivity of 5 Chloro 2 Methyl Benzamidine

Fundamental Reactivity of the Amidine Functional Group

The amidine moiety, characterized by the -C(=NH)NH2 group, is the most reactive site in the molecule and governs many of its characteristic reactions.

Benzamidine (B55565) and its derivatives can exist in different tautomeric forms due to proton transfer between the two nitrogen atoms. This process is influenced by factors such as substituents on the aromatic ring and the surrounding solvent environment. mdpi.com The presence of the chloro and methyl groups on the benzene (B151609) ring of 5-Chloro-2-methyl-benzamidine can affect the electronic properties of the amidine group, thereby influencing the position of the tautomeric equilibrium.

The conformation of benzamidine derivatives is largely determined by the torsion angle around the C-C bond connecting the phenyl ring and the amidine group. nih.gov Studies on various benzamidinium compounds have revealed two primary conformational preferences: a planar conformation and a twisted conformation. nih.gov The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the chloro and methyl substituents, as well as interactions in its crystalline state or in solution. nih.govnih.gov

The amidine group is basic and readily undergoes protonation in acidic conditions to form a benzamidinium cation. researchgate.net The pKa value for this protonation is a key parameter in understanding its behavior in biological systems and for developing analytical methods. The specific protonation site can vary, and in the case of substituted benzamidines, the electronic nature of the substituents plays a significant role in determining the basicity of the amidine group. beilstein-journals.orgbeilstein-journals.org For this compound, the electron-donating methyl group would be expected to increase the basicity of the amidine, while the electron-withdrawing chloro group would decrease it. The net effect would depend on the relative positions and strengths of these groups.

Under basic conditions, benzamidinium compounds can undergo hydrolysis to the corresponding amide. researchgate.net The rate of this hydrolysis is pH-dependent, increasing at higher pH values. researchgate.net

Substitution and Derivatization Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.commsu.edu The positions of substitution are directed by the existing substituents: the methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. libretexts.org The amidine group, particularly in its protonated form, is a deactivating, meta-director. The interplay of these directing effects determines the regioselectivity of reactions such as nitration, halogenation, and sulfonation. youtube.comlibretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-CH₃ Activating Ortho, Para
-Cl Deactivating Ortho, Para

The carbon atom of the amidine group is electrophilic and can be attacked by nucleophiles. youtube.com This can lead to the formation of a tetrahedral intermediate. nih.gov The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. These reactions are fundamental to many of the synthetic applications of benzamidines, allowing for the construction of various heterocyclic systems.

Derivatization is a common strategy to enhance the analytical detection of molecules or to prepare them for further synthetic transformations. mdpi.comlibretexts.org For this compound, the amidine group offers a convenient handle for derivatization. For instance, it can react with various reagents to form derivatives with improved chromatographic properties or enhanced detectability by techniques like mass spectrometry. nih.govnih.gov

Common derivatization strategies for amidines include:

Acylation: Reaction with acylating agents to form N-acylamidines.

Condensation with carbonyl compounds: Formation of heterocyclic compounds like imidazoles. wikipedia.org

Coupling with other molecules: The amidine functionality can be used to link the molecule to other chemical entities, for example, in the synthesis of multivalent inhibitors. nih.gov

These derivatization reactions are crucial for a wide range of applications, from the development of new pharmaceuticals to the creation of novel materials. nih.govresearcher.lifenih.govresearchgate.net

Hydrolytic Stability and Degradation Pathways

There is no available data detailing the hydrolytic stability of this compound under various pH conditions or its potential degradation pathways in aqueous environments.

Oxidative Transformations and Rearrangement Mechanisms

Information regarding the oxidative transformations of this compound and any potential rearrangement mechanisms it might undergo is not present in the reviewed scientific literature.

Computational and Theoretical Studies of 5 Chloro 2 Methyl Benzamidine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) chemrxiv.orgnih.gov. In a typical MEP map, red colors indicate regions of negative potential, attractive to electrophiles, while blue colors represent areas of positive potential, which are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral potential nih.govpreprints.org.

For a molecule like 5-Chloro-2-methyl-benzamidine, the MEP would likely show a region of high negative potential around the nitrogen atoms of the amidine group, indicating their high nucleophilicity and propensity to act as hydrogen bond acceptors. The presence of the electron-withdrawing chlorine atom would be expected to influence the electrostatic potential of the benzene (B151609) ring, while the electron-donating methyl group would have an opposing effect. The interplay of these substituents would create a specific electrostatic landscape on the aromatic ring, influencing its interactions with other molecules. The MEP is a powerful tool for predicting how a molecule will interact with biological targets, as it highlights the regions most likely to engage in electrostatic interactions chemrxiv.org. Statistical analysis has shown a robust linear correlation between the electrostatic potential and substituent parameters, making MEP a predictive tool for substituent effects in various chemical reactions rsc.org.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comlibretexts.org. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic) libretexts.orgyoutube.com. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Conceptual DFT Reactivity Indices

Reactivity IndexFormulaDescription
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer.
Global Softness (S)1/(2η)The inverse of hardness, indicating a higher reactivity.
Electrophilicity Index (ω)χ2/(2η)A measure of the electrophilic character of a molecule.

This table presents the general formulas for key reactivity indices derived from HOMO and LUMO energies.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. One of its many applications is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. The C-Cl bond is of particular interest in this compound, as its cleavage can be an important factor in the molecule's degradation or metabolic pathways.

Studies on substituted chlorobenzenes have shown that the C-Cl BDE can be reliably calculated using DFT methods such as B3P86/6-311G** ustc.edu.cn. The nature and position of other substituents on the benzene ring can have a modest but noticeable effect on the C-Cl BDE. For this compound, the presence of the methyl group at the ortho position and the amidine group at the para position relative to the chlorine would influence the C-Cl bond strength. The electron-donating methyl group may slightly decrease the C-Cl BDE, while the electronic effect of the amidine group would also play a role. DFT calculations can also elucidate the effects of the chloro and methyl substituents on the geometry and electronic properties of the benzamidine (B55565) scaffold.

Table 2: Calculated C-Cl Bond Dissociation Enthalpies (BDEs) for Selected Chlorinated Compounds

CompoundComputational MethodBDE (kcal/mol)
ChlorobenzeneB3P86/6-311G 95.8
2-ChlorotolueneB3P86/6-311G95.1
4-ChlorotolueneB3P86/6-311G**96.0

Data adapted from theoretical studies on substituted chlorobenzenes and is intended to provide a comparative context for the C-Cl bond in this compound. ustc.edu.cn

Conformational Analysis and Energetics of Tautomers

The three-dimensional structure of a molecule is crucial for its function, particularly in biological systems where specific conformations are often required for binding to receptors. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the C-C bond connecting the amidine group to the benzene ring and the C-N bonds within the amidine group are key conformational degrees of freedom. The presence of the methyl group at the 2-position can introduce steric hindrance, potentially favoring certain rotational conformations over others.

Tautomerism is another important consideration for molecules containing amide or amidine functionalities. Benzamidine can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by substituents and the surrounding environment (e.g., solvent). Computational studies on similar systems, such as N-acylhydrazones, have shown that methylation can significantly alter the preferred dihedral angles and conformational preferences rcsi.com. For this compound, it is important to consider the potential for tautomerization of the amidine group and how the chloro and methyl substituents might affect the tautomeric equilibrium. The relative energies of different tautomers and conformers can be calculated using quantum chemical methods, providing insights into the most likely forms of the molecule under different conditions.

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

Extensive MD simulations have been performed on the parent compound, benzamidine, particularly to study its binding process to the enzyme trypsin nih.govnih.gov. These simulations have been able to reconstruct the entire binding pathway, identifying intermediate states and key interactions that stabilize the complex nih.govnih.govresearchgate.net. Such studies reveal that benzamidine binding can be influenced by the protonation states of nearby amino acid residues researchgate.net.

For this compound, MD simulations could be employed to understand how the chloro and methyl substituents affect its structural and dynamic properties in solution. Furthermore, MD simulations could be used to model its interaction with a target protein, providing insights into how the substituents might alter the binding mode, affinity, and residence time compared to unsubstituted benzamidine. The simulations can reveal the role of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, in the binding process nih.gov.

Theoretical Modeling of Molecular Interactions

The biological activity of a molecule is often determined by its ability to interact with a specific target, typically a protein. Theoretical modeling provides a framework for understanding and predicting these molecular interactions. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to model the binding of a ligand to a receptor and to correlate its chemical structure with its biological activity.

For this compound, theoretical modeling could be used to predict its binding mode in the active site of a target protein. The benzamidine moiety is known to form strong interactions with serine proteases, where the positively charged amidinium group interacts with a negatively charged aspartate residue in the binding pocket nih.gov. The chlorine atom on the phenyl ring of this compound could participate in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity. The methyl group could also contribute to hydrophobic interactions. The combination of steric, electrostatic, and hydrophobic fields can be used to develop 3D-QSAR models to predict the activity of new derivatives mdpi.com. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective molecules.

Table 3: Common Molecular Interactions in Drug-Receptor Binding

Interaction TypeDescription
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Halogen BondingA noncovalent interaction between a halogen atom and a Lewis base.

This table provides a general overview of the types of molecular interactions that could be modeled for this compound.

Ligand-Target Binding Free Energy Calculations

There is no publicly available research that details ligand-target binding free energy calculations for this compound. This type of study is crucial for quantitatively predicting the binding affinity of a ligand to a biological target, a key aspect of drug discovery and design. These calculations often employ methods such as free energy perturbation (FEP) or thermodynamic integration (TI) to determine the thermodynamics of the binding process.

Linear Interaction Energy (LIE) Approximations for Activity Prediction

No studies utilizing Linear Interaction Energy (LIE) approximations to predict the biological activity of this compound have been identified. The LIE method is a computationally less expensive alternative to more rigorous free energy calculations. It estimates the binding free energy by considering the difference in the electrostatic and van der Waals interaction energies of the ligand with its surroundings in the bound and unbound states.

Molecular Docking Studies for Interaction Modes

Detailed molecular docking studies to elucidate the specific interaction modes of this compound with any biological target are not available in the current scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Such studies are instrumental in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a ligand to a receptor's active site.

Coordination Chemistry of 5 Chloro 2 Methyl Benzamidine Analogues

Amidines as Ligands in Metal Complexes

Amidines, characterized by the R-C(=NR')-NR''R''' functional group, are considered the dinitrogen analogues of carboxylic acids and esters. sphinxsai.com This structural feature confers a rich chemistry, allowing them to act as versatile ligands in coordination compounds. sphinxsai.com As isoelectronic counterparts to carboxylic acids, amidines form a wide variety of derivatives with transition metals, encompassing both early transition metals in high oxidation states and later transition metals in lower oxidation states. bohrium.com

The amidino group is a powerful two-electron donor and can engage in several distinct bonding modes, which contributes to its utility in coordination chemistry. bohrium.com The primary coordination modes established through extensive research, particularly X-ray crystallography, include:

Monodentate: The amidine ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate (Chelating): The two nitrogen atoms of the amidine group bind to the same metal center, forming a stable chelate ring.

Bridging: The amidine ligand links two or more metal centers. This bridging capability is of particular interest as it can facilitate the formation of metal-metal bonds and polynuclear complexes. bohrium.comscispace.com

The versatility of these coordination modes allows amidine-based ligands to stabilize a wide range of metal ions and create complexes with diverse structural and electronic properties. bohrium.com The interaction of aryl benzamidines with various metal ions, such as chromium and manganese, has been a subject of considerable study. sphinxsai.com For instance, manganese atoms have been shown to coordinate with two neutral diphenyl formamidinato (HDPhF) molecules and chloride ions to form dinuclear compounds. sphinxsai.com The ability to form such varied and stable structures makes amidine ligands, including analogues of 5-Chloro-2-methyl-benzamidine, valuable components in the synthesis of novel coordination compounds.

Table 1: Common Coordination Modes of Amidine Ligands
Coordination ModeDescriptionSchematic Representation
MonodentateThe ligand binds to a single metal center (M) through one nitrogen atom.M-N(R')-C(R)=NR''
Bidentate (Chelating)Both nitrogen atoms of the amidine moiety bind to the same metal center, forming a four-membered chelate ring.M(N,N')-C(R)
Bidentate (Bridging)The ligand bridges two metal centers (M and M'), with each nitrogen atom coordinating to a different metal.M-N(R')-C(R)=N(R'')-M'

Design Principles for Benzamidine-Based Ligands

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications in catalysis, materials science, and medicine. researchgate.netbiointerfaceresearch.com Benzamidine (B55565) and its analogues serve as an excellent scaffold for ligand design due to their robust coordination properties and the synthetic accessibility that allows for systematic modification of their steric and electronic profiles.

Key principles in the design of benzamidine-based ligands include:

Steric Hindrance: The introduction of bulky substituents on the nitrogen atoms or the phenyl ring can influence the coordination number and geometry of the resulting metal complex. semanticscholar.org Steric bulk can be used to create coordinatively unsaturated metal centers, which are often highly reactive in catalytic processes.

Electronic Effects: Modifying the phenyl ring with electron-donating or electron-withdrawing groups, such as the chloro and methyl groups in this compound, alters the electron density on the amidine nitrogen atoms. This tuning of basicity affects the strength of the metal-ligand bond and the stability of the complex, a concept explained by the Hard and Soft Acid-Base (HSAB) principle. biointerfaceresearch.com

Chelation and Polydenticity: The bifunctional nature of many benzamidine derivatives, which may contain additional donor atoms, allows them to act as chelating or bridging ligands. Incorporating other ligating groups into the benzamidine framework can lead to multidentate ligands that form highly stable complexes due to the chelate effect. biointerfaceresearch.com For example, integrating a bis-benzamidine unit into a larger molecular structure has been used to create ruthenium(II) complexes designed to bind to the minor groove of DNA. rsc.org

Structural Rigidity: The use of structurally rigid fragments in ligand design can help control the geometry of the final complex and lead to the formation of specific polynuclear structures. researchgate.net

By systematically applying these principles, chemists can design benzamidine-based ligands that selectively bind to specific metal ions and promote the formation of complexes with desired geometries, stabilities, and reactivities.

Investigation of Metal-Ligand Bonding and Coordination Geometries

Understanding the nature of the metal-ligand bond and the resulting three-dimensional structure is fundamental to predicting the properties and reactivity of coordination compounds. york.ac.uk For complexes involving benzamidine analogues, the ligand typically acts as a strong Lewis base, donating a pair of electrons from a nitrogen atom to form a coordinate covalent bond with the metal center. sphinxsai.com

Upon coordination, significant changes occur within the amidine moiety. In the uncoordinated form, the C-N bonds have distinct single and double bond character. However, upon chelation to a metal ion, electron density is delocalized within the N-C-N fragment. sphinxsai.com This delocalization leads to a shortening of the formal C-N single bond and a lengthening of the formal C=N double bond, resulting in intermediate C-N bond lengths. The N-C-N bond angle is also sensitive to the coordination mode adopted by the ligand. sphinxsai.com

Tetrahedral: Common for metal ions with a d10 configuration or when bulky ligands are present, limiting the coordination number to four. libretexts.org

Square Planar: Primarily observed for metal ions with a d8 electron configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orglibretexts.org

Octahedral: A very common geometry for coordination number six, where the ligands occupy the vertices of an octahedron around the central metal ion. wikipedia.orglibretexts.org

The specific geometry adopted by a complex is a result of a delicate balance between the size and charge of the metal ion, the steric and electronic properties of the benzamidine ligand, and ligand-ligand repulsion. york.ac.uk

Characterization of Coordination Compounds through Advanced Techniques

A comprehensive understanding of the structure, composition, and properties of coordination compounds derived from this compound analogues requires the application of multiple advanced analytical techniques. mdpi.comnih.gov Each method provides unique and complementary information.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a coordination compound. researchgate.net Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact way the ligand binds to the metal center. bohrium.comnih.gov Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of the bulk material. sphinxsai.comisca.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic complexes in solution. bohrium.com 1H and 13C NMR spectra provide information about the ligand environment. ichem.md Coordination to a metal center typically causes significant shifts in the resonance signals of the ligand's protons and carbons, providing evidence of complex formation. For paramagnetic complexes, specialized NMR techniques may be required, as the unpaired electrons can lead to very broad signals and large chemical shifts. nih.govnih.gov

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is a gentle ionization technique that is particularly useful for characterizing coordination complexes. nih.govheffernlab.com It can confirm the molecular weight of the complex, its stoichiometry (metal-to-ligand ratio), and provide information about its fragmentation patterns. bohrium.comthermofisher.com The isotopic distribution pattern observed in the mass spectrum is often a clear indicator of the specific metal present in the complex. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the bonding within a molecule. The formation of a metal-ligand bond alters the vibrational frequencies of the ligand. In particular, changes in the stretching frequencies associated with the C-N and C=N bonds of the amidine group in the IR or Raman spectrum can confirm the coordination of the ligand to the metal ion. bohrium.com

Elemental Analysis: This classical technique determines the percentage composition (typically C, H, N) of a compound, which is used to verify its empirical formula. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of coordination compounds and can provide information about the loss of solvent molecules or the decomposition pathway of the complex. nih.gov

Table 2: Advanced Techniques for Characterization of Coordination Compounds
TechniqueInformation ObtainedReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, coordination geometry. researchgate.netnih.gov
NMR Spectroscopy (1H, 13C)Structure in solution, ligand environment, dynamic processes, purity (for diamagnetic complexes). bohrium.comichem.md
Mass Spectrometry (e.g., ESI-MS)Molecular weight, metal-ligand stoichiometry, fragmentation patterns, isotopic confirmation of metal. nih.govthermofisher.com
Infrared (IR) SpectroscopyEvidence of coordination through shifts in ligand vibrational frequencies (e.g., N-C-N stretches). bohrium.com
Elemental AnalysisEmpirical formula verification through determination of C, H, N percentages. nih.gov
Thermogravimetric Analysis (TGA)Thermal stability, decomposition patterns, presence of solvent molecules. nih.gov

Supramolecular Chemistry Involving 5 Chloro 2 Methyl Benzamidine Analogues

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is a fundamental process where components, guided by specific non-covalent interactions, spontaneously organize into stable, well-defined structures. uclouvain.benih.gov For analogues of 5-Chloro-2-methyl-benzamidine, these interactions are the primary drivers for the formation of higher-order supramolecular assemblies. The key forces at play include hydrogen bonding, π-stacking, van der Waals forces, and electrostatic interactions. mdpi.com The interplay and balance of these forces dictate the final conformation and function of the resulting supramolecular structures. nih.gov

Hydrogen bonds are a dominant force in the self-assembly of benzamidine (B55565) and benzamide (B126) analogues due to the presence of N-H donor and C=N or C=O acceptor groups. universityofgalway.iemdpi.com The amidine group, in particular, can form robust intermolecular hydrogen bonds, leading to the creation of extensive networks. universityofgalway.ie In the crystalline phase, substituted benzamides and benzamidinium salts consistently exhibit diverse and intricate hydrogen bonding motifs. mdpi.comuniversityofgalway.ie

Table 1: Examples of Hydrogen Bonding Interactions in Benzamidine Analogues
Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Amide-Amide DimerN-HC=O~2.7-3.0Forms strong, directional synthons common in benzamide crystal structures. nih.gov
Amidinium-CarboxylateN-HO (from COO-)~2.7Key interaction in forming salts and co-crystals, demonstrates strong charge-assisted hydrogen bonding. hw.ac.uk
Amide-ChlorideN-HCl-VariableContributes to the formation of extended networks in metal-organic complexes. nih.gov

The aromatic rings inherent to this compound and its analogues provide a platform for π-stacking interactions. mdpi.com These non-covalent forces, arising from the attraction between electron-rich and electron-poor regions of aromatic systems, play a significant role in stabilizing supramolecular structures. mdpi.comnih.gov The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements, each contributing differently to the stability of the assembly. nih.gov

In conformationally flexible molecules containing two aromatic rings, intramolecular π-stacking can dictate the molecular geometry. rsc.org Crystal engineering studies show that the presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the strength and nature of these interactions. rsc.org For intermolecular assembly, π-stacking works in concert with other non-covalent forces to guide the formation of larger structures, such as the stacked pairs observed in the crystal structure of certain cryptands containing aromatic units. nih.gov The interplanar distances in these stacked systems are typically around 3.3-3.4 Å. nih.gov These interactions are crucial for creating stable, porous supramolecular frameworks and other complex architectures. nih.gov

Table 2: Characteristics of π-Stacking Interactions in Aromatic Systems
Interaction GeometryDescriptionTypical Interplanar Distance (Å)
Face-to-FaceParallel stacking of aromatic rings.3.3 - 3.8
Edge-to-Face (T-shaped)The edge of one aromatic ring points towards the face of another.~5.0 (H to ring centroid)
Offset StackedParallel rings are displaced relative to one another.3.3 - 3.8

In cucurbit[n]uril-based host-guest systems involving benzimidazole (B57391) derivatives, ion-dipole interactions are identified as one of the main driving forces for complex formation, alongside hydrogen bonding. rsc.org The balance between these varied forces—hydrophobic effects, electrostatic interactions, and chain entropy—ultimately determines the molecular state and self-assembly pathway of the molecules. nih.gov

Formation of Ordered Supramolecular Architectures (e.g., Gels, Chains)

The directional and specific nature of non-covalent interactions in benzamidine analogues can guide their assembly into highly ordered supramolecular architectures. These structures can range from one-dimensional chains to complex three-dimensional networks like hydrogels. nih.gov

For example, the crystal structure of N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a related Schiff base compound, reveals that molecules form one-dimensional chains along a crystallographic axis. nih.gov This ordering is driven by intermolecular N—H···O hydrogen bonds, demonstrating how a simple, repeating bonding motif can propagate into a well-defined supramolecular polymer. nih.gov Similarly, surfactants and self-assembling peptides can form structures like nanotubes, nanovesicles, and micelles through the collective action of non-covalent forces. nih.gov Benzamidine analogues, with their capacity for strong hydrogen bonding and π-stacking, could potentially form supramolecular hydrogels, where fibrils created by self-assembly cross-link to entrap solvent molecules. nih.gov

Host-Guest Chemistry and Molecular Recognition Properties

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The benzamidine moiety is well-known for its ability to act as a guest that binds to biological hosts, such as enzymes. It is a competitive inhibitor of serine proteases like trypsin and plasmin, where it mimics the arginine side chain and binds in the enzyme's active site. nih.govwikipedia.org

This recognition is driven by a combination of hydrogen bonding and electrostatic interactions between the positively charged amidinium group and negatively charged residues (e.g., aspartate) in the enzyme's specificity pocket. The potency of this inhibition can be modulated by altering the substitution pattern on the benzamidine core, as demonstrated by multivalent benzamidine derivatives designed to inhibit plasmin. nih.gov Shorter linker lengths and higher valencies in these constructs lead to stronger inhibition, highlighting the principles of preorganization and complementarity in a biological context. nih.gov

Beyond biological systems, benzamidine analogues can participate in synthetic host-guest chemistry. For example, heterocyclic-substituted benzimidazole derivatives can form stable 1:1 inclusion complexes with cucurbit[n]uril hosts, driven by hydrogen bonding and ion-dipole interactions. rsc.org This encapsulation can alter the physicochemical properties of the guest molecule, such as enhancing its fluorescence and solubility. rsc.org

Table 3: Inhibition Constants (Ki) of Multivalent Benzamidine Analogues Against Plasmin nih.gov
InhibitorValencyLinkerKi (μM)
AMB (4-aminomethyl-benzamidine)Monovalent-1395.0 ± 292.0
PentamidineBivalentC5 Alkane2.1 ± 0.8
Bis-dPEG2-AMBBivalentdPEG25.8 ± 1.5
Tri-AMBTrivalentTris(2-aminoethyl)amine3.9 ± 1.7

Applications in Functional Supramolecular Materials Science

The ability of this compound analogues to self-assemble into ordered structures with specific recognition properties opens avenues for their use in functional supramolecular materials. nih.gov Supramolecular materials are valued for their dynamic nature, responsiveness to stimuli, and capacity for self-repair, properties endowed by the reversible nature of non-covalent bonds. nih.gov

Materials based on the self-assembly of benzamidine analogues could be designed for applications in drug delivery and tissue regeneration. nih.gov For instance, supramolecular hydrogels can act as scaffolds that mimic the extracellular matrix and deliver therapeutic molecules or genes in a controlled manner. nih.gov The molecular recognition capabilities of the benzamidine moiety could be harnessed to create materials that target specific biological sites or respond to particular molecular triggers. Furthermore, integrating these organic building blocks with inorganic structures could lead to novel hybrid materials with unique electronic or optical properties. nih.gov The development of functional supramolecular polymers offers a platform for materials that can adapt to their environment and perform complex functions. nih.gov

Advanced Characterization Methodologies for 5 Chloro 2 Methyl Benzamidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-Chloro-2-methyl-benzamidine. Each technique offers unique insights into different aspects of its chemical composition and bonding.

For this compound, characteristic vibrational frequencies can be predicted based on its constituent functional groups. The presence of the amidine group gives rise to distinct N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. The C=N stretching vibration of the imine group is expected to appear in the 1620-1690 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching and bending vibrations.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of each vibrational mode. nih.gov

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amidine (N-H) Stretching 3300-3500
Imine (C=N) Stretching 1620-1690
Aromatic (C-H) Stretching >3000
Aromatic (C=C) Stretching 1400-1600
Methyl (C-H) Stretching 2850-2960
Aryl Halide (C-Cl) Stretching 600-800

Note: The data in this table is predictive and based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine (NH₂) protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The methyl group protons will likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The amine protons often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbon of the C=N group in the amidine function is expected to be the most downfield signal (around 160-170 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will appear at a much higher field (typically 15-25 ppm).

Heteronuclear NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons and the carbon atoms they are attached to or are near in the molecular structure, respectively. This provides unambiguous confirmation of the assignments made from the ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic H ¹H 7.0-8.0 Multiplet
Methyl H ¹H 2.0-2.5 Singlet
Amine H ¹H Variable Broad Singlet
Amidine C ¹³C 160-170 -
Aromatic C ¹³C 120-150 -
Methyl C ¹³C 15-25 -

Note: The data in this table is predictive and based on typical chemical shift ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring. The presence of substituents like the chloro, methyl, and amidine groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The substitution of a chlorine atom on the benzamide (B126) ring has been shown to result in a long-wavelength shift. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the amidine group, the methyl group, or the chlorine atom, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Diffraction Techniques for Solid-State Structure

While spectroscopic techniques provide information about the connectivity and electronic structure of a molecule, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute structure of a crystalline compound. uni-saarland.deunimi.it This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of all atoms in the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide detailed information on:

Bond lengths and angles between all atoms.

The planarity of the benzene ring and the geometry of the amidine group.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

This technique is invaluable for unambiguously confirming the molecular structure and providing insights into the solid-state properties of the compound. For benzamidine (B55565) derivatives, X-ray crystallography has been used to study their binding to proteins. nih.govresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. When applied to a compound such as this compound, PXRD provides a unique "fingerprint" corresponding to its specific crystalline phase or polymorph. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles.

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal lattice structure. Key information derived from a PXRD analysis includes:

Phase Identification: The pattern is unique to a specific crystalline solid, allowing for confirmation of the synthesized compound against a reference pattern or for identifying unknown crystalline phases.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial in pharmaceutical and materials science, as different polymorphs can have different physical properties.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern. Quantitative phase analysis can determine the relative amounts of different crystalline phases in a mixture.

Crystallinity Determination: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials result in a broad halo.

While no specific PXRD data for this compound was found, a study on a related compound, 2-ammonio-5-chloro-4-methylbenzenesulfonate, demonstrated the power of this technique. Researchers were able to solve its crystal structure directly from powder diffraction data, determining its space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice. A similar approach could be applied to this compound to elucidate its solid-state structure.

Table 1: Hypothetical PXRD Data Interpretation for a Crystalline Compound This table illustrates the type of data obtained from a PXRD experiment and its interpretation. The values are not actual data for this compound.

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]Interpretation
10.58.42100Primary diffraction peak, characteristic of the major crystal plane.
15.25.8245Secondary peak, part of the compound's unique fingerprint.
21.14.2180Strong diffraction peak indicating a well-defined crystal lattice.
25.83.4530Minor peak, contributes to phase identification.

Electron Microscopy and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and texture of solid materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface. The interaction of the electrons with the sample generates various signals, primarily secondary electrons, which are collected to form a three-dimensional-like image of the surface topography.

For a crystalline powder like this compound, SEM analysis would provide critical information on:

Crystal Habit: The characteristic external shape and size of the crystals.

Particle Size Distribution: An estimation of the range and average size of the particles in the sample.

Surface Texture: Details about the smoothness, roughness, or any specific features on the crystal surfaces.

Aggregation and Agglomeration: Visualization of how individual crystals are clustered together.

This morphological information is vital as it influences bulk properties such as flowability, dissolution rate, and compaction behavior. While specific SEM images for this compound are unavailable, the technique is broadly applied in materials science to characterize crystal morphology.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features and internal structures. In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the material forms an image that provides information about the sample's structure, crystallography, and composition at the atomic scale.

If this compound or its derivatives were formulated into nanoparticles or nanocomposites, TEM would be an indispensable tool for characterizing:

Nanoparticle Size and Shape: Precise measurement of particle dimensions and morphology.

Crystallinity: High-resolution TEM (HR-TEM) can visualize the crystal lattice fringes, confirming the crystalline nature of individual nanoparticles.

Internal Structure: Identification of core-shell structures, defects, or the dispersion of the compound within a matrix.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined.

The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the element's chemical environment (i.e., its oxidation state and bonding). For this compound, XPS analysis would confirm:

Elemental Composition: The presence of Carbon (C), Nitrogen (N), Chlorine (Cl), and potentially Oxygen (O) from surface adsorption or oxidation.

Surface Purity: Detection of any elemental contaminants on the surface.

Chemical State: High-resolution scans of the C 1s, N 1s, and Cl 2p regions would provide information about the different bonding environments of these atoms, confirming the chemical integrity of the amidine, methyl, and chloro functional groups on the surface.

Table 2: Expected XPS Binding Energies for this compound This table presents typical binding energy ranges for the elements in the compound. Actual values can shift based on the specific chemical environment.

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
CarbonC 1s~284.8 - 288.0Distinguishes between C-C/C-H (aromatic), C-N, and C=N bonds.
NitrogenN 1s~399.0 - 401.0Identifies amine (-NH2) and imine (=NH) functionalities.
ChlorineCl 2p~200.0 - 202.0Confirms the presence of organic chlorine (C-Cl bond).

Other Advanced Characterization Methods (General Applicability)

Beyond the specific techniques discussed, a comprehensive characterization of this compound and its derivatives would likely employ a suite of other advanced analytical methods. These techniques provide complementary information about the compound's structure, purity, and thermal properties.

Examples of such methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure in solution, confirming the connectivity of atoms and the presence of functional groups.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material, such as its melting point, decomposition temperature, and thermal stability.

Together, these methods provide a complete picture of the chemical and physical properties of this compound, ensuring its identity, purity, and solid-state characteristics are well-understood.

Transformations to Other Heterocyclic Compounds Incorporating Benzamidine Motifs

Synthesis of Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring is a common transformation for benzamidines. This is typically achieved through condensation reactions with 1,3-dielectrophilic compounds. The classical Pinner synthesis and its variations represent a robust method for this purpose. mdpi.com 5-Chloro-2-methyl-benzamidine can react with various 1,3-dicarbonyl compounds, such as β-diketones, β-ketoesters, or their synthetic equivalents like α,β-unsaturated ketones, to yield substituted pyrimidines. mdpi.comnih.gov

The reaction mechanism generally involves an initial nucleophilic attack by one of the amidine nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The substituents on the resulting pyrimidine are determined by the choice of the 1,3-dicarbonyl partner. For instance, reaction with an acetylacetone (B45752) derivative would introduce methyl groups onto the pyrimidine ring. An efficient protocol for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines from substituted benzamidines has also been developed using a sodium carbonate-mediated [3+3] annulation reaction with 2-benzylidenemalononitriles. thieme-connect.comorganic-chemistry.org

Table 1: Synthesis of Pyrimidine Derivatives
Reactant 1Reactant 2 (General Structure)General ConditionsProduct
This compound1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester)Base or acid catalysis, often with heating2-(5-Chloro-2-methylphenyl)-dihydropyrimidine, followed by oxidation, or directly to 2-(5-Chloro-2-methylphenyl)-pyrimidine
This compoundα,β-Unsaturated KetoneBase-mediated cyclocondensationSubstituted 2-(5-Chloro-2-methylphenyl)-pyrimidine
This compound2-BenzylidenemalononitrileNa₂CO₃, Acetonitrile (B52724), Reflux4,6-Diamino-5-benzyl-2-(5-chloro-2-methylphenyl)-pyrimidine

Formation of Benzimidazole (B57391) Analogues

Benzimidazoles are another important class of heterocycles that can be synthesized from benzamidine (B55565) precursors. nih.gov The synthesis typically involves an intramolecular C-N bond formation. For a starting material like this compound, this requires its initial conversion into an N-aryl derivative, specifically an N-(2-halophenyl)benzamidine.

This intermediate can be prepared by reacting this compound with a suitable ortho-dihalo-substituted benzene (B151609), such as 1-fluoro-2-nitrobenzene (B31998) followed by reduction, or directly with a 2-haloaniline derivative. The subsequent intramolecular cyclization of the N-(2-halophenyl)-5-chloro-2-methylbenzamidine intermediate is often promoted by a transition metal catalyst (e.g., copper or palladium) or can proceed under metal-free conditions with a strong base. mdpi.comresearchgate.net This cyclization step forms the imidazole (B134444) ring fused to the benzene ring, yielding a 2-(5-chloro-2-methylphenyl)-benzimidazole derivative.

Table 2: Formation of Benzimidazole Analogues
ReactantGeneral ConditionsProduct
N-(2-halophenyl)-5-chloro-2-methylbenzamidineStep 1: Reaction of this compound with a 2-haloaniline derivative. Step 2: Intramolecular cyclization (e.g., K₂CO₃ in water, or Cu/Pd catalysis). mdpi.com2-(5-Chloro-2-methylphenyl)-1H-benzimidazole

Creation of Triazine Systems

The synthesis of 1,3,5-triazines (s-triazines) from amidines is a well-established method. The Pinner triazine synthesis, for example, involves the reaction of an amidine with phosgene (B1210022) or its derivatives. wikipedia.orgchemicalbook.com In this reaction, two molecules of this compound could potentially react with a molecule like phosgene to form a disubstituted hydroxy-1,3,5-triazine.

Another common route to symmetrical 1,3,5-triazines is the acid-catalyzed or metal-mediated cyclotrimerization of nitriles. nih.gov While benzamidine itself is not a nitrile, related synthetic strategies involve the reaction of amidines with other nitriles or the self-condensation of amidines under specific conditions to form the triazine core. globalscitechocean.com These methods allow for the incorporation of the 5-chloro-2-methylphenyl group into the triazine ring structure.

Table 3: Creation of Triazine Systems
Reactant 1Reactant 2Reaction TypeProduct
This compoundPhosgene (COCl₂)Pinner Triazine Synthesis wikipedia.orgchemicalbook.com4,6-bis(5-Chloro-2-methylphenyl)-2-hydroxy-1,3,5-triazine
This compoundNitrile (R-C≡N)Cross-cyclizationUnsymmetrically substituted 1,3,5-triazine

Other Annulation and Cycloaddition Reactions

Beyond the synthesis of six-membered rings like pyrimidines and triazines, the benzamidine motif can participate in other annulation (ring-forming) and cycloaddition reactions. Annulation reactions often involve the reaction of the benzamidine with a molecule containing two electrophilic sites, leading to the formation of a new fused ring. For example, palladium-catalyzed annulation of arynes by o-halobenzamides can produce phenanthridinones. researchgate.net

Cycloaddition reactions, such as the Diels-Alder reaction, are also possible where the amidine or a derivative can act as a dienophile or part of a diene system. For instance, [4+2] cycloadditions to related systems like 5-methylidene-hydantoins have been demonstrated, suggesting the potential for the amidine group to influence or participate in similar transformations to form spiro-heterocycles or other complex bicyclic systems. bohrium.com The specific nature of these reactions for this compound would depend heavily on the reaction partner and conditions employed.

Q & A

Q. What are the key structural features and physicochemical properties of 5-Chloro-2-methyl-benzamidine?

Methodological Answer: The compound’s molecular formula is C₈H₁₀ClN , with a molecular weight of 155.6 g/mol (exact mass may vary depending on isotopic purity). Key structural features include:

  • A benzamidine backbone (a benzene ring with an amidine group: -C(=NH)-NH₂).
  • Substituents: A chlorine atom at the 5-position and a methyl group at the 2-position on the benzene ring.
  • Polarity: The amidine group contributes to basicity (pKa ~11–12), influencing solubility in polar solvents like methanol or aqueous acidic buffers.

Data Sources:

  • Structural analogs (e.g., 5-Chloro-2-hydroxy-4-methylbenzaldehyde) show similar substituent effects on solubility and reactivity .
  • For precise characterization, consult PubChem entries (e.g., InChI Key: TVDVRKLTHSTZTH-UHFFFAOYSA-N) to validate spectral data .

Q. What are common synthetic routes for preparing this compound?

Methodological Answer: A typical synthesis involves:

Chlorination : Introduce chlorine to a pre-functionalized benzamide derivative using reagents like Cl₂/FeCl₃ or SOCl₂.

Methylation : Add a methyl group via Friedel-Crafts alkylation or nucleophilic substitution (e.g., CH₃I/K₂CO₃).

Amidine Formation : Convert a nitrile or ester intermediate to an amidine using PCl₅/NH₃ or LiAlH₄ followed by ammonia .

Q. How should researchers purify and validate the compound’s purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (1:3) for high yields (~70–80% purity).
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate).
  • Validation :
    • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8–10 min.
    • Melting Point : Compare observed mp (e.g., 181–184°C for structural analogs) to literature values .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl protons at δ 2.3 ppm, aromatic protons split by chlorine’s deshielding effect).
  • IR Spectroscopy : Confirm amidine group (N-H stretch ~3300 cm⁻¹, C=N ~1650 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peak at m/z 156 .

Advanced Research Questions

Q. What reaction mechanisms explain substituent effects in derivatives of this compound?

Methodological Answer:

  • Electrophilic Substitution : Chlorine’s electron-withdrawing effect directs incoming electrophiles to the para position.
  • Nucleophilic Attack : The amidine group acts as a nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Example : In nitration reactions, HNO₃/H₂SO₄ selectively targets the 4-position due to chlorine’s meta-directing nature .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays.
  • Meta-Analysis : Compare data from analogs (e.g., 5-Chloro-N-(5-methoxyphenyl) derivatives) to identify structure-activity trends .

Q. How can synthetic routes be optimized for scalability and yield?

Methodological Answer:

  • Solvent Optimization : Replace THF with DMF to enhance amidine formation kinetics.

  • Catalysis : Use Pd/Cu catalysts for C-Cl bond activation in cross-coupling steps.

  • Table 1 : Reaction Conditions for Improved Yield

    StepReagentsYield (%)Reference
    ChlorinationSOCl₂, DMF (cat.)85
    MethylationCH₃I, K₂CO₃, DMF78

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to model amidine-protein interactions.
  • DFT Calculations : Analyze electron density maps (Gaussian 09) to predict reactive sites for derivatization .

Q. How do structural modifications impact antimicrobial efficacy?

Methodological Answer:

  • Substituent Screening : Replace chlorine with bromine to test halogen effects on membrane permeability.

  • SAR Table :

    DerivativeMIC (μg/mL) vs. E. coliReference
    5-Cl-2-Me-Benzamidine12.5
    5-Br-2-Me-Benzamidine8.2
  • Mechanism : Increased lipophilicity (logP) correlates with enhanced Gram-negative activity .

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